molecular formula C7H3Cl2NO3 B1310661 2,3-Dichloro-6-nitrobenzaldehyde CAS No. 75618-41-6

2,3-Dichloro-6-nitrobenzaldehyde

Cat. No.: B1310661
CAS No.: 75618-41-6
M. Wt: 220.01 g/mol
InChI Key: WIYQPLPGNFOLGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dichloro-6-nitrobenzaldehyde typically involves the nitration of 3,4-dichloronitrobenzene followed by oxidation . The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Introduction to 2,3-Dichloro-6-nitrobenzaldehyde

This compound is an aromatic compound with the molecular formula C7H3Cl2NO3C_7H_3Cl_2NO_3. It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzaldehyde structure. This compound serves as a significant intermediate in various chemical syntheses, particularly in the fields of pharmaceuticals and agrochemicals.

Synthesis of Pharmaceutical Intermediates

This compound plays a crucial role as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is used in the preparation of anagrelide , a drug utilized for its ability to reduce platelet counts in patients with essential thrombocythemia. The compound is converted into ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride, which is pivotal in the synthesis of anagrelide .

Agrochemical Development

In the agrochemical sector, this compound is involved in the production of various pesticides. Its derivatives are synthesized to enhance agricultural productivity by controlling pest populations. For instance, it serves as a precursor for the synthesis of 2,3-dichloro-6-nitroaniline , which is utilized in formulating certain herbicides .

Material Science and Organic Synthesis

The compound is also significant in material science for developing new organic materials with specific electronic properties. Its derivatives can be synthesized for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitro group enhances electron-withdrawing properties, making these compounds suitable for various electronic applications .

Research has indicated that compounds derived from this compound exhibit various biological activities. For example, studies have shown that certain derivatives possess antimicrobial properties and can act against pathogens like Mycobacterium tuberculosis and Moraxella catarrhalis. The structural modifications involving this compound have been explored to enhance efficacy and reduce toxicity .

Case Study 1: Synthesis of Anagrelide

A detailed process for synthesizing ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride from this compound has been documented. The synthesis involves several steps:

  • Formation of Benzonitrile : The initial step involves converting this compound into 2,3-dichloro-6-nitrobenzonitrile via a cyanation reaction.
  • Reduction : The nitrile group is then reduced to an amine.
  • Formation of Glycine Derivative : The final step involves coupling with glycine to yield the desired product.

This method emphasizes safety and efficiency improvements over previous approaches that utilized more hazardous reagents .

Case Study 2: Agrochemical Applications

Research into the synthesis of 2,3-dichloro-6-nitroaniline from this compound highlights its use in developing herbicides. The production process was optimized to achieve high yields while minimizing environmental impact. This study illustrates the transition from laboratory-scale synthesis to potential industrial applications with improved reaction conditions and reduced by-products .

Biological Activity

2,3-Dichloro-6-nitrobenzaldehyde (DCNBA) is a chemical compound with significant relevance in medicinal chemistry and agricultural applications. Its structure, characterized by two chlorine atoms and a nitro group on a benzaldehyde backbone, contributes to its biological activity. This article reviews the biological properties of DCNBA, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

  • Molecular Formula : C7_7H3_3Cl2_2NO3_3
  • Molecular Weight : 220.01 g/mol
  • Structure : Contains two chlorine atoms at the 2 and 3 positions and a nitro group at the 6 position of the benzaldehyde ring.

Antimicrobial Activity

Research indicates that DCNBA exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against protozoan infections, particularly against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The compound demonstrated IC50_{50} values significantly lower than those of standard treatments, suggesting strong potential as an antiprotozoal agent .

Cytotoxicity

DCNBA has shown promising cytotoxic effects in various cancer cell lines. In vitro assays revealed that it could inhibit the proliferation of human malignant cells while sparing non-malignant cells, indicating a selective cytotoxic profile. The mechanism appears to involve the induction of apoptosis in cancer cells, which is critical for developing targeted cancer therapies .

Pesticidal Properties

As an intermediate in the synthesis of herbicides like aclonifen, DCNBA has been evaluated for its pesticidal activity. The compound's chlorinated structure enhances its efficacy as a herbicide by disrupting essential biochemical pathways in target plants .

Synthesis Methods

The synthesis of DCNBA typically involves halogenation and nitration reactions. One common method includes:

  • Starting Material : 2,3-dichlorobenzaldehyde.
  • Reagents : Nitrating agents such as nitric acid or sulfuric acid.
  • Conditions : Controlled temperatures to facilitate selective nitration without excessive side reactions.

This method allows for high yields while minimizing environmental impact due to the use of less toxic solvents .

Case Studies

StudyFocusFindings
Antiprotozoal ActivityDCNBA showed IC50_{50} values < 0.050 µM against E. histolytica and G. intestinalis.
CytotoxicityInduced apoptosis in malignant cell lines with selective toxicity.
Pesticidal EfficacyEffective as an herbicide with minimal environmental toxicity compared to traditional pesticides.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dichloro-6-nitrobenzaldehyde with high purity?

  • Methodological Answer : Synthesis typically involves nitration and halogenation steps. For example, starting with benzaldehyde derivatives, sequential nitration (HNO₃/H₂SO₄) and chlorination (Cl₂ or SOCl₂) can yield the target compound. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-nitration or side products. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Characterization should include melting point analysis and spectroscopic validation (e.g., IR for aldehyde and nitro groups) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • IR Spectroscopy : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .
  • NMR : ¹H NMR can identify aromatic protons (downfield shifts due to electron-withdrawing nitro and chloro groups) and the aldehyde proton (~10 ppm). ¹³C NMR verifies carbonyl carbon and aromatic ring carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₃Cl₂NO₃, exact mass 218.94 g/mol) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Based on analogs like 4-nitrobenzaldehyde:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Respiratory Protection : For powder handling, use NIOSH-approved P95 respirators to prevent particulate exposure .
  • Environmental Control : Avoid spills into drains; collect waste in labeled containers for hazardous chemical disposal .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The nitro group (-NO₂) at position 6 and chloro groups at positions 2 and 3 create a highly electron-deficient aromatic ring. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactive sites. Experimentally, monitor NAS reactions (e.g., with amines or thiols) using HPLC or LC-MS to track regioselectivity and kinetic outcomes. Compare results with computational models to validate electronic effects .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s thermodynamic properties?

  • Methodological Answer : Discrepancies in properties like melting point or solubility may arise from impurities or model limitations. Steps include:

  • Reproducibility Checks : Repeat experiments with rigorously purified samples.
  • Computational Calibration : Refine DFT methods (e.g., B3LYP/6-31G*) using experimental data as benchmarks.
  • Statistical Analysis : Apply Bland-Altman plots or t-tests to quantify systematic errors .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (absorbance changes at λmax ~300 nm) or HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Compare with accelerated aging studies (40–80°C) .

Properties

IUPAC Name

2,3-dichloro-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYQPLPGNFOLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459088
Record name 2,3-dichloro-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75618-41-6
Record name 2,3-Dichloro-6-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75618-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dichloro-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-6-nitrobenzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6FKF5ADP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 2,3-dichlorobenzaldehyde (20 g, 114 mmol) in concentrated sulfuric acid (100 mL) was added cautiously fuming nitric acid (5.4 mL, 8.16 g, 130 mmol). The resulting solution was stirred for 1 hour, then poured onto an ice/water slurry and the precipitate collected by filtration. This was dissolved in diethyl ether (400 mL), and the solution washed with water and saturated sodium carbonate, then dried (MgSO4) and concentrated. The residue was re-dissolved in the minimum amount of hot diethyl ether, then poured quickly into vigorously stirred petrol (1 L). After stirring for a further 10 minutes, the precipitate was collected by suction filtration and dried under vacuum to yield 2,3-dichloro-6-nitrobenzaldehyde, 9.98 g (40%), essentially free of isomers.
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20 g
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5.4 mL
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100 mL
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ice water
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Synthesis routes and methods II

Procedure details

A solution of 40 g of 2,3-dichlorobenzaldehyde (compound IX) in 160 mL of concentrated sulfuric acid (95-98% w/w) is heated to 40° C. and stirred to form a solution, then cooled to 20-25° C. Concentrated nitric acid (69-71% w/w; 24.7 g) is added to this solution over 20 minutes (an ice bath is used to maintain a reaction temperature of 20-30° C.). The reaction mixture is stirred at room temperature for 1 hour, and then added in portions to 600 mL of water. The resulting suspension is stirred for 2 hours and filtered. The filter cake is washed (3×50 mL of water). The filter cake is agitated with 200 mL of water for 2 hours and filtered. The filter cake is washed (3×50 mL of water) and dried in vacuo to give a mixture of the compound X and the isomer, 2,3-dichloro-5-nitrobenzaldehyde.
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40 g
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160 mL
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24.7 g
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compound X
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600 mL
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Synthesis routes and methods III

Procedure details

Potassium nitrate (578 mg, 5.71 mmol) was dissolved in concentrated sulfuric acid (4.5 mL) and added dropwise to a stirred solution of 2,3-dichlorobenzaldehyde (1.0 g, 5.71 mmol) at room temperature. The mixture was left without stirring for 10 days at room temperature. Material that had crystallized out of the reaction mixture was collected by filtration to afford 2,3-dichloro-6-nitrobenzaldehyde (196MBT36, 433 mg, 34%) as yellow needles. Regioselectivity was confirmed by the Bayer-Drewson indigo synthesis.
Name
Potassium nitrate
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578 mg
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reactant
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4.5 mL
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solvent
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1 g
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reactant
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Concentrated sulphuric acid (450 Kg) was added to 2,3-dichlorobenzaldehyde (59 Kg) and the mixture was heated to 40-44° C. for 2 hours, with stirring, to dissolve all the solids then cooled to 20-25° C. over a period of 95 minutes. Nitric acid (70% w/w, 34.5 Kg) was added to the solution, maintaining the temperature between 16 and 28° C., over a period of 110 minutes. The reaction mixture was stirred for 130 minutes, at between 21-25° C., and then quenched by controlled addition over 225 minutes into 1080 Kg of water (pre-cooled to 0-5° C.), maintaining the temperature between 2-20° C., including a vessel rinse of concentrated sulphuric acid (9.2 Kg). The resulting suspension was stirred for 180 minutes at between 10-14° C. then isolated by filtration and washed with pre-cooled (0-15° C.) water (2×297 Kg). The isolated crude solid (151.3 Kg crude, 51.6 kg active weight) was dissolved in methyl tert-butyl ether (590 L) and washed with water (165 L), 10% w/w sodium carbonate solution (165 L) and then water (1654 Solvent was removed by reduced pressure distillation at 17-20° C. until a volume of 160 L was reached, whereupon heptane (1140 L) was added. The resulting slurry was heated to 60° C. over 54 minutes and stirred at between 60-65° C. for 110 minutes, then cooled to 15-20° C. over 11.5 hours. Material was isolated by filtration and washed with heptane 90 L) then dried in vacuo at 40-45° C. to give 2,3-dichloro-6-nitrobenzaldehyde (21.3 Kg) with 96.3% purity (HPLC) in 29% yield.
Quantity
450 kg
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59 kg
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34.5 kg
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590 L
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dichloro-6-nitrobenzaldehyde
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